![molecular formula C23H14N2O3S B2755370 (Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile CAS No. 380560-79-2](/img/structure/B2755370.png)
(Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile
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Overview
Description
(Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is also known as BDPP and has a molecular weight of 424.55 g/mol.
Mechanism of Action
BDPP is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDPP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BDPP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BDPP has several advantages for lab experiments, such as its high solubility in water and its ability to penetrate the blood-brain barrier. However, the compound has some limitations, such as its relatively low stability and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research on BDPP. One potential area of research is the development of BDPP-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the precise mechanism of action of BDPP and its effects on various cellular processes. Additionally, further studies are needed to evaluate the safety and toxicity of BDPP in vivo.
Synthesis Methods
The synthesis of BDPP involves the reaction of 3-(1,3-Benzodioxol-5-yl)-2-propenenitrile with phenothiazine-10-carboxylic acid chloride in the presence of a base. The reaction yields (Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile.
Scientific Research Applications
BDPP has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and inflammation. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential clinical applications.
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S/c24-13-16(11-15-9-10-19-20(12-15)28-14-27-19)23(26)25-17-5-1-3-7-21(17)29-22-8-4-2-6-18(22)25/h1-12H,14H2/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONKWJVUQSRJFR-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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